molecular formula C11H12F3NO B14280121 (2E)-1,1,1-Trifluoro-N-(4-methoxyphenyl)butan-2-imine CAS No. 126855-74-1

(2E)-1,1,1-Trifluoro-N-(4-methoxyphenyl)butan-2-imine

Cat. No.: B14280121
CAS No.: 126855-74-1
M. Wt: 231.21 g/mol
InChI Key: CHEIMUVFGLXGGB-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine: is an organic compound characterized by the presence of a methoxyphenyl group attached to a trifluorobutan-2-imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine typically involves the reaction of 4-methoxyphenylamine with a trifluorobutan-2-imine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and may require the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in enzymatic reactions. It has shown promise in inhibiting specific enzymes, making it a candidate for further research in drug development .

Medicine: In medicine, N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a potential candidate for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and coatings .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine is unique due to the presence of the trifluorobutan-2-imine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

126855-74-1

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

1,1,1-trifluoro-N-(4-methoxyphenyl)butan-2-imine

InChI

InChI=1S/C11H12F3NO/c1-3-10(11(12,13)14)15-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

CHEIMUVFGLXGGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1=CC=C(C=C1)OC)C(F)(F)F

Origin of Product

United States

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